(Decyloxy)acetaldehyde
Description
(Decyloxy)acetaldehyde (chemical formula: C₁₂H₂₄O₂) is an organic compound belonging to the aldehyde class, characterized by a decyloxy group (C₁₀H₂₁O–) attached to an acetaldehyde moiety (CH₃CHO). This structure combines the reactivity of the aldehyde functional group with the hydrophobicity of the long alkyl chain.
Key inferred characteristics:
- Reactivity: The aldehyde group enables nucleophilic additions and oxidation reactions, while the decyloxy chain may reduce volatility and enhance lipophilicity.
- Applications: Likely used as an intermediate in organic synthesis, fragrance production, or surfactant formulations due to its amphiphilic structure.
Properties
CAS No. |
72894-07-6 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
2-decoxyacetaldehyde |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-11-14-12-10-13/h10H,2-9,11-12H2,1H3 |
InChI Key |
SWBGVIRRFYDZBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Decoxyacetaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-decoxyethanol. This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under mild conditions to yield the desired aldehyde .
Another method involves the hydroformylation of 1-decene, followed by selective oxidation. This process requires a rhodium-based catalyst and high-pressure conditions to add a formyl group to the terminal carbon of the alkene, forming 2-decoxyacetaldehyde .
Industrial Production Methods
On an industrial scale, 2-decoxyacetaldehyde can be produced through the hydroformylation process mentioned above. This method is preferred due to its efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Decoxyacetaldehyde undergoes various chemical reactions, including:
Nucleophilic Addition: It reacts with nucleophiles like alcohols to form hemiacetals and acetals under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Nucleophilic Addition: Alcohols in the presence of an acid catalyst.
Major Products Formed
Oxidation: 2-Decoxyacetic acid.
Reduction: 2-Decoxyethanol.
Nucleophilic Addition: Hemiacetals and acetals.
Scientific Research Applications
2-Decoxyacetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-decoxyacetaldehyde involves its reactivity with nucleophiles due to the presence of the aldehyde group. This reactivity allows it to participate in various biochemical pathways, including the formation of Schiff bases with amines and the reduction to alcohols. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
Structural and Functional Group Comparison
The table below highlights structural differences and functional group impacts among (Decyloxy)acetaldehyde and related aldehydes:
| Compound | Structure Type | Key Functional Groups | Hydrophobicity | Reactivity Profile |
|---|---|---|---|---|
| This compound | Alkoxy-substituted aldehyde | Aldehyde, ether (C-O-C) | High | Moderate (ether stabilizes) |
| Acetaldehyde | Simple aldehyde | Aldehyde | Low | High (prone to polymerization) |
| Decanal | Straight-chain aldehyde | Aldehyde, alkyl chain (C₁₀) | Moderate | Low (stable due to long chain) |
| 2-(Benzyloxy)acetaldehyde | Aromatic alkoxy aldehyde | Aldehyde, benzyl ether | Moderate | Moderate (aromatic stabilization) |
| [(3,7-Dimethyloctyl)oxy]acetaldehyde | Branched alkoxy aldehyde | Aldehyde, branched ether | High | Low (steric hindrance) |
Key Observations :
- Ether Group Influence : The alkoxy group in this compound reduces reactivity compared to acetaldehyde by stabilizing the molecule via electron donation and steric hindrance .
- Chain Length : Longer alkyl chains (e.g., Decanal) decrease volatility but increase lipophilicity, making them suitable for fragrances .
Reactivity and Stability
- Acetaldehyde : Highly reactive; polymerizes violently with acids, bases, or oxidizing agents (e.g., forms explosive peroxides) . Flash point: -39°C, indicating high flammability .
- This compound : Expected to exhibit lower reactivity due to the electron-donating ether group and steric hindrance from the decyl chain. Likely less prone to uncontrolled polymerization compared to acetaldehyde.
- Decanal: Stable under standard conditions; primarily undergoes oxidation to decanoic acid .
- 2-(Benzyloxy)acetaldehyde : Moderately reactive; benzyl group provides resonance stabilization, reducing aldehyde reactivity .
Unique Advantages of this compound :
- Combines aldehyde reactivity with surfactant-like properties due to its long alkyl chain, enabling applications in specialized emulsions or controlled-release systems.
Biological Activity
(Decyloxy)acetaldehyde is an organic compound with potential biological activities that have garnered attention in recent research. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Chemical Formula : C_{12}H_{24}O
- Molecular Weight : 200.32 g/mol
- CAS Number : 82854-37-3
This compound belongs to the aldehyde family, characterized by the presence of a carbonyl group () adjacent to a hydrogen atom.
1. Antioxidant Properties
Research indicates that this compound may exhibit antioxidant properties, which are crucial in mitigating oxidative stress in cells. Oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to modulate antioxidant enzyme levels enhances cellular resistance to oxidative damage.
2. Cytotoxicity and Cell Proliferation
Studies have shown that this compound can influence cell proliferation rates. For instance, in vitro studies using human cell lines demonstrated that exposure to varying concentrations of the compound affected cell growth dynamics:
| Concentration (µM) | Effect on Cell Proliferation |
|---|---|
| 0 | Baseline |
| 500 | Decreased proliferation |
| 1000 | Increased proliferation |
These findings suggest a biphasic response where low concentrations may inhibit growth while higher concentrations stimulate it.
The biological activity of this compound is primarily mediated through its interaction with cellular pathways:
- Aldehyde Dehydrogenase (ALDH) Modulation : Research indicates that this compound can influence ALDH enzymes, which play a critical role in detoxifying aldehydes and protecting against cytotoxicity. Increased ALDH activity has been associated with enhanced cellular protection against oxidative stress and inflammation .
- Reactive Oxygen Species (ROS) Regulation : The compound exhibits potential in regulating ROS levels within cells. By modulating ROS, it may contribute to reduced oxidative damage and improved cell viability under stress conditions .
Case Studies
Several case studies have explored the effects of this compound on various biological systems:
- Liver Cell Models :
- Cancer Cell Lines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
